molecular formula C18H28N3O3- B10938806 3-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}-1,2,2-trimethylcyclopentanecarboxylate

3-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}-1,2,2-trimethylcyclopentanecarboxylate

Cat. No.: B10938806
M. Wt: 334.4 g/mol
InChI Key: IOBGBKQWTLEPRL-UHFFFAOYSA-M
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Description

3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is a complex organic compound that features a pyrazole ring, a cyclopentane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole is then alkylated with ethyl and methyl groups to form 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL. This intermediate is then reacted with an isocyanate to introduce the amino carbonyl group. Finally, the cyclopentane ring is introduced through a cyclization reaction involving a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYLAMINE
  • 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL CARBAMATE
  • 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL ISOCYANATE

Uniqueness

3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is unique due to its combination of a pyrazole ring and a cyclopentane ring, along with the specific functional groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H28N3O3-

Molecular Weight

334.4 g/mol

IUPAC Name

3-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylcarbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylate

InChI

InChI=1S/C18H29N3O3/c1-7-21-10-13(12(3)20-21)11(2)19-15(22)14-8-9-18(6,16(23)24)17(14,4)5/h10-11,14H,7-9H2,1-6H3,(H,19,22)(H,23,24)/p-1

InChI Key

IOBGBKQWTLEPRL-UHFFFAOYSA-M

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2CCC(C2(C)C)(C)C(=O)[O-]

Origin of Product

United States

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